![molecular formula C20H17N3O2S B2602769 N-[2-(1H-苯并咪唑-2-基)苯基]-4-甲基苯磺酰胺 CAS No. 60178-58-7](/img/structure/B2602769.png)

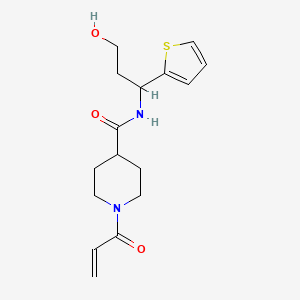

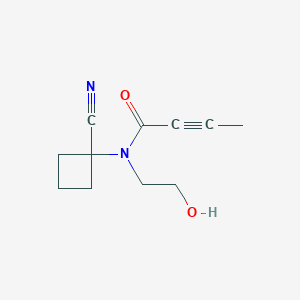

N-[2-(1H-苯并咪唑-2-基)苯基]-4-甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzimidazole derivatives are a class of heterocyclic aromatic organic compounds. This class of compounds typically consists of a benzene ring fused to an imidazole ring . They are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of various benzimidazole derivatives usually proceeds through two steps: first, the construction of a desired benzene ring-containing 1–2 diamino groups, followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed using techniques such as X-ray crystal structure analysis . The benzimidazole core is often planar, and in the crystal, it can be arranged in parallel planes, stabilized by π-π interactions and hydrogen bonds .

Chemical Reactions Analysis

Benzimidazole derivatives can interact with other molecules through both covalent and non-covalent interactions . These interactions can lead to chemical alterations of DNA that are irreversible and cause cell death .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be analyzed using techniques such as FT-IR, NMR, and UV-vis spectroscopy . These techniques can provide information about the molecular formula, average mass, and monoisotopic mass of the compound .

科学研究应用

抗癌活性及 DNA 相互作用

对混合配体铜(II)-磺酰胺配合物(包括 N-[2-(1H-苯并咪唑-2-基)苯基]-4-甲基苯磺酰胺的衍生物)的研究,展示了对它们的 DNA 结合、切割和抗癌活性的重要见解。已发现这些配合物表现出很强的 DNA 相互作用倾向,并在肿瘤细胞中诱导凋亡,表明在抗癌治疗中具有潜在的应用 (González-Álvarez 等人,2013)。

抗氧化特性

苯并咪唑衍生物(包括 N-[2-(1H-苯并咪唑-2-基)苯基]-4-甲基苯磺酰胺的修饰)已被合成并评估其抗氧化能力。这些化合物在抑制大鼠肝脏脂质过氧化方面显示出有希望的结果,表明它们具有作为抗氧化剂的潜力 (Kuş 等人,2004)。

合成药物中间体

使用 N-氰基-N-苯基-对甲基苯磺酰胺合成苯腈的新方法证明了其在创建各种药物中间体中的效用。这突出了该化学物质的多功能性,以及它在简化具有药用应用的化合物的生产中的作用 (Anbarasan 等人,2011)。

酶抑制潜力

N-[2-(1H-苯并咪唑-2-基)苯基]-4-甲基苯磺酰胺的衍生物已被探索其酶抑制活性,特别是对 α-葡萄糖苷酶和乙酰胆碱酯酶。该研究旨在开发针对酶功能障碍相关疾病(如糖尿病和阿尔茨海默病)的治疗剂 (Abbasi 等人,2019)。

结构表征和 HIV-1 抑制

源自 N-[2-(1H-苯并咪唑-2-基)苯基]-4-甲基苯磺酰胺的甲基苯磺酰胺 CCR5 拮抗剂的结构表征研究,提供了对它们在预防 HIV-1 感染中的潜在用途的见解。这项研究证明了分子结构在开发有效抗病毒剂中的重要性 (程德举,2015)。

作用机制

安全和危害

未来方向

The future directions in the research of benzimidazole derivatives involve the design and synthesis of new types of molecules with improved safety and efficacy. There is also interest in exploring the use of benzimidazole derivatives as DNA hybridization indicators due to their distinct effects on single-stranded and double-stranded DNA .

属性

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2S/c1-14-10-12-15(13-11-14)26(24,25)23-17-7-3-2-6-16(17)20-21-18-8-4-5-9-19(18)22-20/h2-13,23H,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYILMBFJHTNJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

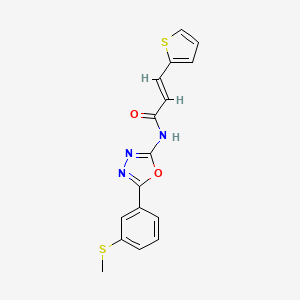

![N-(2-ethoxyphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2602686.png)

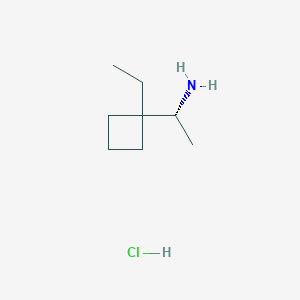

![1-(4-ethoxyphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2602693.png)

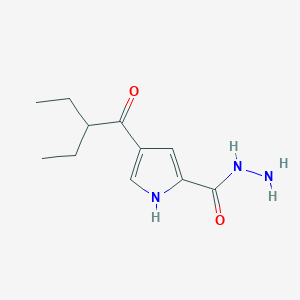

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2602698.png)

![N-(2-methoxy-5-methylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2602700.png)

![3-Benzyl-8-(3-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2602707.png)

![7-Methyl-2-(2-morpholinoethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2602709.png)